4-(Oxiran-2-yl)pyridine

Epoxide stability Biocatalysis Kinetic resolution

4-(Oxiran-2-yl)pyridine (CAS 34064-35-2), also known as 4-pyridyloxirane, is a heterocyclic epoxide comprising a pyridine ring substituted at the 4-position with an oxirane moiety. With a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol, this compound functions primarily as a versatile chiral building block in organic synthesis, particularly for the construction of biologically active molecules such as β-adrenergic receptor agonists and anti-obesity drug candidates.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Cat. No. B1250821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxiran-2-yl)pyridine
Synonyms4-pyridyloxirane
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=NC=C2
InChIInChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2
InChIKeyKRROYLIDJBSPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxiran-2-yl)pyridine Procurement: Chemical Identity, Baseline Properties, and Industrial Relevance


4-(Oxiran-2-yl)pyridine (CAS 34064-35-2), also known as 4-pyridyloxirane, is a heterocyclic epoxide comprising a pyridine ring substituted at the 4-position with an oxirane moiety [1]. With a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol, this compound functions primarily as a versatile chiral building block in organic synthesis, particularly for the construction of biologically active molecules such as β-adrenergic receptor agonists and anti-obesity drug candidates [2]. Its reactive epoxide group enables nucleophilic ring-opening reactions, while the pyridine nitrogen provides a coordination site for metal catalysis, establishing its utility in both medicinal chemistry and asymmetric synthesis workflows [3].

Why 4-(Oxiran-2-yl)pyridine Cannot Be Readily Replaced by 2- or 3-Pyridyloxirane Analogs


Despite sharing the same molecular formula and epoxide functional group, the positional isomers 2-, 3-, and 4-pyridyloxirane exhibit divergent physicochemical stability profiles that directly impact their practical utility in synthetic and biocatalytic applications. The 4-position substitution confers a distinct half-life under aqueous enzymatic conditions compared to its analogs, which affects reaction planning and downstream processing viability [1]. Furthermore, the regioselectivity of nucleophilic ring-opening is governed by the electronic environment imposed by the pyridine nitrogen's position relative to the oxirane, meaning that substitution at the 2- or 3-position yields different product distributions that cannot be interchanged without altering reaction outcomes [2]. These quantifiable differences in stability and reactivity preclude generic substitution and necessitate compound-specific procurement strategies.

Quantitative Differentiation of 4-(Oxiran-2-yl)pyridine: Head-to-Head Stability, Enantioselectivity, and Synthetic Efficiency Data


Aqueous Buffer Stability at 28°C: 4-Pyridyloxirane Exhibits Intermediate Half-Life Between 2- and 3-Isomers

Under identical aqueous buffer conditions (0.1 M sodium-phosphate buffer, pH 8, 28°C) relevant to enzymatic kinetic resolution workflows, 4-pyridyloxirane (compound 3) demonstrates a half-life (t1/2) of 4.4 days, which lies between the 6.6-day half-life of 2-pyridyloxirane (compound 1) and the 2.6-day half-life of 3-pyridyloxirane (compound 2). This 1.7-fold difference relative to the 3-isomer and 1.5-fold difference relative to the 2-isomer translates to practical distinctions in reaction window availability for biotransformations [1].

Epoxide stability Biocatalysis Kinetic resolution

Cold Storage Stability: 4-Pyridyloxirane Half-Life at 0°C Exceeds 3-Isomer by Over 3-Fold

Under refrigerated storage conditions (0.1 M sodium-phosphate buffer, pH 8, 0°C), 4-pyridyloxirane exhibits a half-life of 13.4 days. This represents a 3.4-fold increase in stability compared to the 3-isomer (t1/2 = 3.9 days) but remains substantially shorter than the 2-isomer (t1/2 = 103.8 days). The 4-isomer's intermediate cold-stability profile has direct implications for inventory management and pre-experiment compound handling protocols [1].

Storage stability Supply chain Compound longevity

Biocatalytic Enantioselectivity: Aspergillus niger Epoxide Hydrolase Achieves >98% ee for (S)-4-Pyridyloxirane via Green Chemistry Protocol

The hydrolytic kinetic resolution of racemic 4-pyridyloxirane using Aspergillus niger epoxide hydrolase (EH) yields the (S)-enantiomer in nearly enantiopure form with an enantiomeric excess (ee) exceeding 98%. This outcome is achieved at a preparative scale using substrate concentrations as high as 10 g/L (82 mM) in plain water without buffer additives, a significant advantage for downstream processing. Notably, the study explicitly states that neither 2-, 3-, nor 4-pyridyloxirane could be obtained in reasonable enantiomeric purity and yield using the most efficient metal-based catalysts available at the time of publication [1].

Asymmetric synthesis Green chemistry Enzymatic resolution

One-Step Palladium-Catalyzed Synthesis from 4-Vinylpyridine: Industrial Production Feasibility Demonstrated

Japanese Patent JP2001187792A (KOEI CHEMICAL CO) discloses a one-step method for producing oxiranylpyridine compounds directly from vinylpyridine precursors. The method reacts a 4-vinylpyridine compound with an oxidizing agent in a solvent containing an acid and a palladium catalyst to yield 4-(oxiran-2-yl)pyridine. This contrasts with alternative two-step approaches requiring isolation of intermediates or stoichiometric peracid oxidation conditions that may be less suitable for scale-up [1]. While quantitative yield data are not provided in the patent abstract, the existence of a dedicated industrial patent for oxiranylpyridine production underscores the compound's commercial relevance and establishes a proprietary synthetic pathway distinct from academic laboratory methods.

Synthetic methodology Catalysis Process chemistry

Validated Application Scenarios for 4-(Oxiran-2-yl)pyridine Based on Quantitative Evidence


Biocatalytic Kinetic Resolution for Enantiopure (S)-4-Pyridyloxirane Production

Procure racemic 4-(oxiran-2-yl)pyridine for enzymatic resolution using Aspergillus niger epoxide hydrolase in plain water at 10 g/L substrate loading to obtain the (S)-enantiomer with >98% ee. This green chemistry protocol replaces inefficient metal-catalyzed asymmetric epoxidation methods and yields the chiral synthon required for β-adrenergic receptor agonist and anti-obesity drug synthesis [1].

Reaction Optimization Leveraging Intermediate Aqueous Stability

For biocatalytic or chemical transformations conducted in aqueous buffer at ambient temperature, 4-(oxiran-2-yl)pyridine provides a 4.4-day half-life at pH 8 and 28°C. This intermediate stability window—longer than the 3-isomer (2.6 days) but shorter than the 2-isomer (6.6 days)—allows for reaction completion within a defined timeframe while minimizing competing background hydrolysis [1].

Refrigerated Inventory Planning for Multi-Week Experimental Campaigns

Given its 13.4-day half-life in pH 8 buffer at 0°C, 4-(oxiran-2-yl)pyridine can be stored refrigerated in aqueous stock solutions for up to two weeks with acceptable degradation. Laboratories should note that the 3-isomer degrades nearly three times faster under identical conditions (t1/2 = 3.9 days), making the 4-isomer preferable for workflows requiring extended stock solution viability [1].

Industrial-Scale Precursor for Palladium-Catalyzed Synthesis Routes

Use 4-(oxiran-2-yl)pyridine as a key intermediate in synthetic pathways employing the patented one-step palladium-catalyzed oxidation of 4-vinylpyridine. This industrial method provides an alternative to laboratory-scale peracid epoxidations and may offer supply chain advantages for organizations seeking reliable commercial sources of the compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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